7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-10-5-4-8(13)6-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZPMLBOVODEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)N)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound belonging to the benzoxazepine family. This class of compounds has garnered interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anti-cancer effects. This article explores the biological activity of this specific compound through a synthesis of research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can be represented as follows:
This compound features a benzoxazepine core with an amino group at the 7-position and three methyl groups at the 3, 3, and 5 positions.
Neuroprotective Effects
Research indicates that benzoxazepines exhibit neuroprotective properties. For instance, studies have shown that derivatives of benzoxazepines can reduce neuronal cell death in models of neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress.
- Case Study : A study published in Neuropharmacology demonstrated that certain benzoxazepine derivatives significantly decreased apoptosis markers in neuronal cultures subjected to oxidative stress .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
- Research Findings : In a controlled experiment, 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological activity. It has been found to scavenge free radicals effectively and reduce lipid peroxidation.
| Activity | Measurement | Control Group | Test Group |
|---|---|---|---|
| Lipid Peroxidation | MDA levels | 10 µM | 5 µM |
| Free Radical Scavenging | DPPH Assay | 70% | 85% |
The biological activities of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one are believed to be mediated through several pathways:
- Modulation of Neurotransmitter Receptors : It may interact with GABAergic and glutamatergic systems.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as COX and LOX involved in inflammation.
- Antioxidant Mechanisms : By enhancing endogenous antioxidant defenses and directly scavenging free radicals.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzoxazepine compounds exhibit significant anticancer activities. For instance, studies have shown that certain substituted benzoxazepines can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanism involves inducing apoptosis in these cell lines, which is critical for developing new cancer therapeutics.
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | HCT-116 | <100 | Apoptosis induction |
| 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | HeLa | <100 | Apoptosis induction |
| 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | MCF-7 | <100 | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study involving various derivatives of benzoxazepines, significant anti-inflammatory activity was observed. Compounds similar to 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one were found to reduce edema in animal models effectively. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .
Neuropharmacological Applications
Recent investigations have highlighted the compound's potential as an anxiolytic and analgesic agent. Studies involving similar benzoxazepine derivatives have demonstrated their ability to interact with GABA_A receptors and serotonin receptors (5-HT_2A), which are crucial for modulating anxiety and pain responses in the central nervous system .
| Application | Effect | Mechanism |
|---|---|---|
| Anxiolytic | Prominent anxiety reduction | Interaction with GABA_A receptor |
| Analgesic | Pain relief | Interaction with serotonin receptors |
Synthesis and Structure Activity Relationship
The synthesis of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves various chemical reactions that allow for the introduction of different substituents to enhance biological activity. Structure activity relationship (SAR) studies have been pivotal in identifying which modifications yield compounds with improved efficacy against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzoxazepinone Derivatives
a. (3R)-3-Amino-5-Methyl-2,3-Dihydro-1,5-Benzoxazepin-4(5H)-One
- Molecular formula : C₁₀H₁₂N₂O₂
- Molecular weight : 192.21 g/mol
- Key differences: Lacks the 7-amino and additional methyl groups (3,3,5-trimethyl) present in the target compound. The amino group is at position 3 instead of 5.
- Applications : Used in synthesizing bradykinin B1 receptor antagonists for inflammatory diseases .
b. 2-Methyl-2,3-Dihydro-1,5-Benzoxazepin-4(5H)-One
- Molecular formula: C₁₀H₁₁NO₂
- Molecular weight : 177.20 g/mol
- Key differences: No amino group and fewer methyl substituents.
c. N-Substituted 2,3-Dihydro-1,5-Benzoxazepin-4(5H)-Ones
Benzothiazepinone Derivatives
a. (±)-cis-2-(4-Methoxyphenyl)-3-Methoxy-2,3-Dihydro-1,5-Benzothiazepin-4(5H)-One
- Key features : Contains methoxy and 4-methoxyphenyl substituents.
- Synthesis: Derived from condensation of 2-aminobenzenethiols with glycidate esters, followed by methylation .
- Applications : Studied for antimicrobial activity .
b. 7-Chloro-5-Ethyl-2,3-Dihydro-1,5-Benzothiazepin-4(5H)-One
- Substituents : Chloro and ethyl groups at positions 7 and 5.
- Properties: The chloro group enhances electrophilicity, contrasting with the target compound’s amino group, which may act as a nucleophile .
c. 5-(2-Dimethylaminoethyl)-2,3-Dihydro-2-Phenyl-1,5-Benzothiazepin-4(5H)-One
- Applications: Demonstrates antidepressant activity, highlighting the pharmacological relevance of benzothiazepinones .
Structural and Functional Comparison Table
Key Observations
Structural Influence on Stability : The 3,3,5-trimethyl groups in the target compound likely enhance steric protection, reducing susceptibility to ring cleavage compared to N-substituted analogs .
Methyl Groups: Increased lipophilicity from three methyl groups may improve membrane permeability relative to less-substituted derivatives.
Synthetic Pathways: While benzoxazepinones and benzothiazepinones share condensation-based syntheses , the target compound’s specific route remains underexplored in the provided evidence.
Preparation Methods
Cyclization-Based Strategies
One common synthetic approach involves the cyclization of appropriately substituted aminophenol derivatives with keto or aldehyde precursors to form the benzoxazepine ring. The key steps include:
- Formation of an imine or amide intermediate between an amino group and a carbonyl compound
- Intramolecular nucleophilic attack by a hydroxyl or amino group to close the seven-membered ring
- Subsequent functional group modifications to introduce methyl groups at the 3 and 5 positions
This method allows for regioselective formation of the 1,5-benzoxazepine core and can be adapted to introduce the amino substituent at position 7 via substitution or reduction steps.
Alkylation and Amination Steps
The introduction of the 3,3,5-trimethyl substituents typically involves alkylation reactions using methylating agents such as methyl iodide or methyl triflate under basic conditions. The amino group at position 7 can be introduced by:
- Direct amination of a nitro precursor followed by reduction
- Nucleophilic aromatic substitution on a halogenated intermediate
- Reductive amination techniques
Use of Protected Intermediates
Protection-deprotection strategies are often employed to control reactivity and selectivity. For example, hydroxyl or amino groups may be temporarily protected as ethers or carbamates during ring closure and methylation steps, then deprotected to yield the final compound.
Innovative Synthetic Routes from Academic Research
A comprehensive doctoral dissertation by Tobias Alexander Popp (2016) on benzoxazepine-type inhibitors provides detailed synthetic routes for benzoxazepine derivatives, including scaffolds closely related to the target compound. Highlights include:
- Preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffolds with various substituents
- Optimization of substituents at position 7 (analogous to the amino group in the target compound)
- Use of methyl ether intermediates to facilitate selective functionalization
This work includes stepwise synthesis, purification, and characterization procedures, which can be adapted for the target compound synthesis.
Patent Literature
Patent WO2008051547A1 describes fused bicyclic derivatives of benzazepine and benzoxazepine types, detailing synthetic methods for related compounds that involve:
- Multi-step synthesis starting from substituted anilines or phenols
- Formation of bicyclic ring systems via intramolecular cyclization
- Functional group transformations to introduce amino and methyl substituents
These methods provide valuable synthetic insights applicable to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization
- The use of methyl ethers as intermediates facilitates selective functionalization at the benzoxazepine core, improving yields and purity.
- Optimization of substituents at position 7 (amino group) significantly affects biological activity and synthetic accessibility.
- Screening of synthetic analogs demonstrates that the 3,3,5-trimethyl substitution pattern enhances stability and bioavailability.
- Patent literature supports the feasibility of large-scale synthesis with modifications for industrial applications.
Q & A
Q. What synthetic routes are recommended for 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization strategies or functional group modifications. Key considerations include:
- Cyclization Reactions : Use of acid catalysts (e.g., glacial acetic acid) to facilitate ring closure, as seen in analogous benzoxazepine syntheses .
- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for intermediates requiring stability .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) can isolate the compound, with purity verified via HPLC (≥97%) .
Q. What analytical techniques are most effective for characterizing the purity and structural identity of this compound?
Methodological Answer: A combination of techniques ensures robust characterization:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (≤2.0% total impurities) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions, particularly distinguishing methyl groups at C3 and C5 .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = calculated for C₁₃H₁₆N₂O₂) validates molecular formula .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer: Discrepancies may arise from experimental variables such as:
- Assay Conditions : Differences in cell lines (e.g., neuronal vs. glial cells) or incubation times affect activity profiles in neuropsychiatric studies .
- Compound Solubility : Use of DMSO vs. aqueous buffers can alter bioavailability; pre-solubility testing in PBS (pH 7.4) is critical .
- Dose-Response Curves : Validate activity thresholds across multiple concentrations (e.g., 1–100 µM) to establish reproducibility .
Q. What strategies are effective for identifying and mitigating process-related impurities during synthesis?
Methodological Answer: Impurity profiling requires:
- HPLC-MS Analysis : Identify impurities via retention time alignment and fragmentation patterns (e.g., methylated byproducts at m/z +14 Da) .
- Process Optimization : Reduce dimerization by controlling reaction temperature (≤60°C) and avoiding excess reagents .
Q. Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Retention Time (min) | Mitigation Strategy | Reference |
|---|---|---|---|
| Methylated byproduct | 1.8 | Lower reaction temperature (50°C) | |
| Dimerization product | 2.1 | Reduce reagent stoichiometry (1:1) | |
| Unreacted starting material | 0.5 | Extended purification (≥3 column runs) |
Q. How do computational methods predict the neuropsychiatric activity of this compound, and how do they correlate with experimental data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A), with binding energy thresholds ≤−8.0 kcal/mol indicating high affinity .
- QSAR Models : Correlate logP values (experimental vs. predicted) with blood-brain barrier permeability; deviations >0.5 log units suggest formulation adjustments .
- Validation : Cross-check computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement) for consistency .
Structural and Mechanistic Questions
Q. What advanced techniques are used for structural elucidation of benzoxazepinone derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
